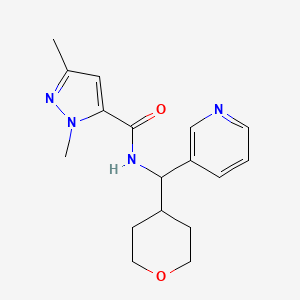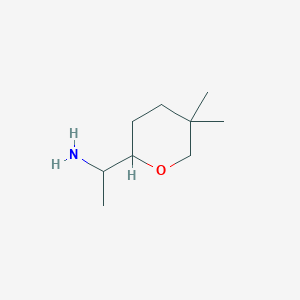
4-アミノ-1,2-チアゾール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“1,2-Thiazol-4-amine dihydrochloride” is a chemical compound with the molecular weight of 202.11 . Its IUPAC name is “4-(aminomethyl)-1,3-thiazol-2-ylamine dihydrochloride” and it has the InChI code "1S/C4H7N3S.2ClH/c5-1-3-2-8-4(6)7-3;;/h2H,1,5H2,(H2,6,7);2*1H" .
Molecular Structure Analysis
The thiazole ring in “1,2-Thiazol-4-amine dihydrochloride” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
Thiazoles, including “1,2-Thiazol-4-amine dihydrochloride”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical And Chemical Properties Analysis
“1,2-Thiazol-4-amine dihydrochloride” is a powder . It has a CAS Number of 89363-94-0 and an MDL number of MFCD13186148 .
科学的研究の応用
抗菌活性
1,2-チアゾール-4-アミン二塩酸塩を含むチアゾール類は、抗菌性を示すことが判明しています。 例えば、チアゾールの誘導体であるスルファゾールは、抗菌薬として使用されます .
抗レトロウイルス活性
チアゾール類は、HIV/AIDSの治療にも使用されています。 リトナビルは、チアゾールの誘導体であり、抗レトロウイルス薬の一例です .
抗真菌活性
アバファンギンは、チアゾールの別の誘導体であり、抗真菌薬として使用されます .
抗癌活性
チアゾール類は、抗癌性を示すことが判明しています。 チアゾフリンは、チアゾールの誘導体であり、癌治療に使用されます .
抗アルツハイマー活性
チアゾール類は、アルツハイマー病の治療に有効性を示しています .
降圧活性
チアゾール類は、降圧作用を示すことが判明しており、高血圧の治療に役立ちます .
抗酸化活性
一部のチアゾールの誘導体は、in vitroでの抗酸化活性について合成およびスクリーニングされています .
肝保護活性
作用機序
Target of Action
Thiazole derivatives, to which 1,2-thiazol-4-amine dihydrochloride belongs, have been found to interact with a variety of biological targets . These include enzymes, receptors, and biochemical pathways that are involved in a wide range of biological activities .
Mode of Action
Molecules containing a thiazole ring, like 1,2-thiazol-4-amine dihydrochloride, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . They can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 1,2-Thiazol-4-amine dihydrochloride.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents could potentially influence their action and stability .
実験室実験の利点と制限
The advantages of using 1,2-Thiazol-4-amine dihydrochloride in lab experiments include its high yield and purity, its wide range of applications, and its unique properties. However, there are also some limitations to its use. For example, it may be toxic to some organisms, and its mechanism of action is not fully understood.
将来の方向性
There are many future directions for the use of 1,2-Thiazol-4-amine dihydrochloride in scientific research. One possible direction is the development of new thiazole derivatives with improved properties. Another possible direction is the use of 1,2-Thiazol-4-amine dihydrochloride in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, 1,2-Thiazol-4-amine dihydrochloride may also be used in the development of new materials with unique properties.
Conclusion:
In conclusion, 1,2-Thiazol-4-amine dihydrochloride is a chemical compound that has been widely used in scientific research. It has a wide range of applications and unique properties that make it an important compound in various fields of research. Its synthesis method is simple and yields a high purity product. Despite some limitations, the future directions for the use of 1,2-Thiazol-4-amine dihydrochloride in scientific research are promising.
合成法
The synthesis of 1,2-Thiazol-4-amine dihydrochloride involves the reaction of 2-aminothiazole with hydrochloric acid. This reaction takes place in the presence of a suitable solvent such as water or ethanol. The final product is obtained by crystallization and purification. The yield of this reaction is generally high, and the purity of the final product is also high.
Safety and Hazards
The safety information for “1,2-Thiazol-4-amine dihydrochloride” includes GHS07 Pictograms, a Signal Word of Warning, and Hazard Statements H302,H315,H319,H335 . Precautionary statements include P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .
生化学分析
Biochemical Properties
1,2-Thiazol-4-amine dihydrochloride, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects of 1,2-Thiazol-4-amine dihydrochloride can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,2-Thiazol-4-amine dihydrochloride involves its interactions with biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects .
Temporal Effects in Laboratory Settings
The effects of 1,2-Thiazol-4-amine dihydrochloride can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1,2-Thiazol-4-amine dihydrochloride can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1,2-Thiazol-4-amine dihydrochloride may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
1,2-Thiazol-4-amine dihydrochloride can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1,2-Thiazol-4-amine dihydrochloride can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
1,2-thiazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLLYLXXEMESNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)




![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)

![[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2383698.png)
![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B2383701.png)


![N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2383706.png)

